N-Vinylformamide

Description

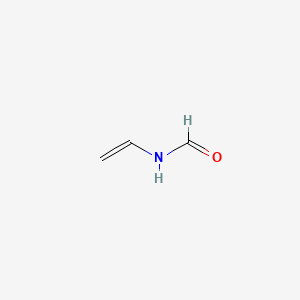

Structure

3D Structure

Properties

IUPAC Name |

N-ethenylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO/c1-2-4-3-5/h2-3H,1H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXSMRAEXCEDJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

72018-12-3 | |

| Record name | Poly(N-vinylformamide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72018-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9065366 | |

| Record name | Formamide, N-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Formamide, N-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13162-05-5 | |

| Record name | N-Vinylformamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13162-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Vinylformamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013162055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formamide, N-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formamide, N-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-vinylformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-VINYLFORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14540119E3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Vinylformamide: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of the Chemical Properties, Structure, and Reactivity of a Versatile Monomer

N-Vinylformamide (NVF) is a reactive vinyl monomer that serves as a critical building block for the synthesis of a wide range of functional polymers. Its unique chemical structure, comprising a vinyl group attached to a formamide (B127407) moiety, imparts a valuable combination of properties, including high reactivity and water solubility. This technical guide provides a detailed overview of the core chemical properties, structure, synthesis, reactivity, and safety considerations of this compound, with a particular focus on its relevance to researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound, with the chemical formula C₃H₅NO, is a colorless to pale yellow liquid.[1] The presence of both a polymerizable vinyl group and a hydrophilic formamide group makes it a versatile monomer for the creation of functional polymers with tailored properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources.

| Property | Value | References |

| Molecular Weight | 71.08 g/mol | |

| CAS Number | 13162-05-5 | |

| Appearance | Colorless to amber to dark green clear liquid | [1] |

| Melting Point | -16 °C | [1] |

| Boiling Point | 210 °C | [1] |

| Density | 1.014 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.494 | |

| Vapor Pressure | ~0.1 mmHg (25 °C) | |

| Flash Point | 102 °C (215.6 °F) | [1] |

| Solubility | Water soluble | |

| Stabilizer | Typically contains 25-55 ppm 4-Hydroxy-TEMPO |

Spectroscopic Data

The structural features of this compound can be elucidated using various spectroscopic techniques.

| Spectroscopic Data | Description | References |

| ¹H NMR | Spectra available for detailed structural analysis. | [2] |

| ¹³C NMR | Spectra available for detailed structural analysis. | [2][3] |

| FTIR | Neat spectra show characteristic peaks for the vinyl and formamide groups. | [2][4] |

| Raman | Spectra available for vibrational analysis. | [2][5] |

| UV λmax | 225 nm (in Methanol) | [1] |

Synthesis and Purification

The industrial synthesis of this compound has evolved over time, with various methods developed to improve efficiency and safety.

Synthesis of this compound

One common synthetic route involves the reaction of acetaldehyde (B116499) with formamide to produce N-(1-hydroxyethyl)formamide, which is then esterified and subsequently cracked to yield this compound.[6][7]

A detailed experimental protocol for a lab-scale synthesis is as follows:

Experimental Protocol: Synthesis of this compound [6]

-

Reaction Setup: To a reaction vessel, add 45g (1.0 mol) of formamide and 0.9g of a composite basic catalyst (e.g., 0.7g of potassium carbonate and 0.2g of triethylamine).

-

Deoxygenation: Deoxygenate the mixture by purging with nitrogen.

-

Addition of Acetaldehyde: Cool the mixture to 10°C and slowly add 150g (3.4 mol) of acetaldehyde dropwise.

-

Formation of Hydroxyethyl (B10761427) Formamide: Maintain the reaction at 10°C for 3 hours to form hydroxyethyl formamide.

-

Esterification: Under a nitrogen atmosphere, add 153g (1.5 mol) of acetic anhydride (B1165640) to the reaction mixture in a closed flask. Continue the reaction for 10 hours at a temperature of 35°C to obtain the ester compound.

-

Cracking: Heat the ester compound at 60°C for 3.5 hours to induce cracking and form this compound.

-

Purification: The resulting mixture is purified by rectification under reduced pressure (100-150 Pa) to obtain this compound.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound | C3H5NO | CID 83191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. patents.justia.com [patents.justia.com]

An In-depth Technical Guide to the Synthesis of N-Vinylformamide from Acetaldehyde and Formamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Vinylformamide (NVF) is a monomer of significant industrial importance, primarily serving as a precursor to polyvinylamine (PVAm) and its derivatives. These polymers find extensive applications in diverse fields, including water treatment, papermaking, and the pharmaceutical industry. The predominant commercial synthesis of NVF commences with the reaction of acetaldehyde (B116499) and formamide (B127407) to generate the key intermediate, N-(1-hydroxyethyl)formamide (HEF). This guide provides a comprehensive technical overview of the primary industrial pathways for the conversion of HEF to NVF, detailing reaction mechanisms, experimental protocols, and quantitative data. The synthesis routes discussed include the Acetic Anhydride (B1165640) route, the Cyclic Anhydride route, the Mitsubishi (Alkoxy) Process, and the Air Products (bis-formamide) Process.

Introduction: The Central Role of N-(1-hydroxyethyl)formamide (HEF)

The synthesis of this compound from acetaldehyde and formamide universally proceeds through the formation of N-(1-hydroxyethyl)formamide (HEF). This initial addition reaction is the cornerstone of the most economically viable production methods. The relative stability and reactivity of HEF make it an ideal precursor for subsequent elimination or dehydration reactions to introduce the vinyl group. The choice of the synthetic route from HEF influences the overall process efficiency, the purity of the final NVF monomer, and the nature of the byproducts.

Synthesis of the N-(1-hydroxyethyl)formamide (HEF) Intermediate

The formation of HEF is typically a base-catalyzed reaction between acetaldehyde and formamide.[1]

General Reaction Scheme

Caption: Formation of the HEF intermediate.

Experimental Protocol: Synthesis of N-(1-hydroxyethyl)formamide

The following protocol is adapted from literature procedures.[2]

Materials:

-

Formamide

-

Acetaldehyde

-

Potassium carbonate (catalyst)

-

Triethylamine (catalyst)

-

Nitrogen gas

Procedure:

-

To a reaction vessel, add 45g (1.0 mol) of formamide and a composite basic catalyst consisting of 0.7g of potassium carbonate and 0.2g of triethylamine.[2]

-

Deoxygenate the mixture by purging with nitrogen gas.[2]

-

Cool the reaction mixture to 10°C.[2]

-

Slowly add 150g (3.4 mol) of acetaldehyde dropwise to the mixture while maintaining the temperature at 10°C.[2]

-

Allow the reaction to proceed for 3 hours at 10°C to yield N-(1-hydroxyethyl)formamide.[2] The product is typically used in the subsequent step without further purification.

Synthesis Pathways of this compound from HEF

Once HEF is synthesized, several industrial routes are employed for its conversion to NVF. The primary methods are detailed below.

The Acetic Anhydride Route

This pathway involves the esterification of HEF with acetic anhydride, followed by the thermal elimination (cracking) of acetic acid to form the vinyl group.[1]

Caption: Acetic Anhydride Route to NVF.

This protocol is a continuation of the HEF synthesis described in section 2.2.[2]

Materials:

-

N-(1-hydroxyethyl)formamide (from previous step)

-

Acetic anhydride

-

Nitrogen gas

Procedure:

-

To the reaction mixture containing HEF, add 153g (1.5 mol) of acetic anhydride under a nitrogen atmosphere.[2]

-

The reaction is conducted in a closed reaction flask at a temperature of 35°C for 10 hours to form the ester intermediate.[2]

-

The resulting ester compound is then cracked at 60°C for 3.5 hours to yield a mixture containing this compound.[2]

-

The final product, this compound, is purified by vacuum distillation at 100-150 Pa.[2]

The Cyclic Anhydride Route

This method is an alternative to using acetic anhydride and aims to simplify byproduct separation. HEF is reacted with a cyclic anhydride to form an ester, which upon heating, cracks to form NVF and a diacid. The diacid can potentially be recycled back to the anhydride.[3]

Caption: Cyclic Anhydride Route to NVF.

The Mitsubishi Process (Alkoxy Route)

Developed by Mitsubishi, this process avoids the use of anhydrides. It involves the acid-catalyzed reaction of HEF with an alcohol, typically methanol, to form an N-(1-alkoxyethyl)formamide intermediate (in this case, N-(1-methoxyethyl)formamide or MEF). This intermediate is then pyrolyzed to yield NVF and the alcohol, which can be recycled.[1][3]

Caption: The Mitsubishi (Alkoxy) Process for NVF Synthesis.

The Air Products Process (bis-formamide Route)

This route, developed by Air Products, involves the reaction of HEF with an excess of formamide over a solid acid catalyst to produce ethylidene bisformamide (BIS). The BIS intermediate is then cracked (pyrolyzed) to yield NVF and formamide, with the latter being recycled.[1][3]

Caption: The Air Products (bis-formamide) Process.

Data Presentation: Comparison of Synthesis Routes

The following tables summarize the key quantitative data for the different NVF synthesis pathways.

Table 1: Synthesis of N-(1-hydroxyethyl)formamide (HEF) Intermediate

| Parameter | Value | Reference |

| Reactants | Acetaldehyde, Formamide | [2] |

| Catalyst | Potassium carbonate, Triethylamine | [2] |

| Temperature | 10°C | [2] |

| Reaction Time | 3 hours | [2] |

Table 2: Comparison of NVF Synthesis Routes from HEF

| Synthesis Route | Intermediate | Catalyst for Intermediate Formation | Cracking/Pyrolysis Temperature | Reported Yield | Purity | Advantages | Disadvantages | References |

| Acetic Anhydride | N-(1-acetoxyethyl)formamide | None (direct reaction) | 60°C | 75.8% | 96.2% | Well-documented lab-scale synthesis | Generates acetic acid waste | [2] |

| Cyclic Anhydride | HEF-Anhydride Adduct | Base (for HEF) | 60 - 180°C | Not specified | Not specified | Potentially recyclable anhydride | Less public domain data on yields | [3][4] |

| Mitsubishi (Alkoxy) | N-(1-methoxyethyl)formamide (MEF) | Acid (e.g., H₂SO₄) | 200 - 600°C | 93-94% (pyrolysis step) | Reported to be lower than desired | Established industrial process | May result in lower purity NVF | [1][4][5] |

| Air Products (bis-formamide) | Ethylidene bisformamide (BIS) | Solid Acid | High Temperature | >50% (BIS formation) | Not specified | Utilizes a solid catalyst, simplifying separation | Requires careful control to avoid formamide hydrolysis | [1][3][6] |

Table 3: Detailed Reaction Conditions for Intermediates in Mitsubishi and Air Products Processes

| Process | Intermediate Formation Step | Reactants | Catalyst | Temperature | Reaction Time |

| Mitsubishi (Alkoxy) | Etherification (HEF to MEF) | HEF, Methanol | Brønsted acid (e.g., H₂SO₄) | 5 - 80°C | 0.5 - 10 hours |

| Air Products (bis-formamide) | BIS Formation (HEF to BIS) | HEF, Formamide | Solid Acid | Not specified | Not specified |

| Air Products (alternative BIS) | BIS Formation | Formamide, Acetaldehyde | Formic Acid | 60 - 100°C | Not specified |

Conclusion

The synthesis of this compound from acetaldehyde and formamide is a well-established industrial process with several viable routes proceeding from the key N-(1-hydroxyethyl)formamide intermediate. The choice of a specific pathway depends on factors such as desired product purity, waste management considerations, and the availability of specialized catalysts and equipment. The Acetic Anhydride route is a well-documented method suitable for laboratory-scale synthesis. The Mitsubishi and Air Products processes represent major industrial approaches, each with distinct advantages and challenges related to catalyst handling, byproduct recycling, and final product purity. The Cyclic Anhydride route offers an interesting alternative with the potential for a more sustainable process through anhydride recycling, though further development and data on its industrial application are needed. This guide provides a foundational understanding of these core synthesis strategies to aid researchers and professionals in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. patents.justia.com [patents.justia.com]

- 4. benchchem.com [benchchem.com]

- 5. US5527963A - Production of this compound - Google Patents [patents.google.com]

- 6. US4906777A - Synthesis of ethylidene bis-formamide using formic acid - Google Patents [patents.google.com]

The Pivotal Role of N-Vinylformamide in Advanced Polymer Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Vinylformamide (NVF) has emerged as a monomer of significant interest in polymer chemistry, primarily serving as a versatile building block for the synthesis of functional polymers with wide-ranging applications, particularly in the biomedical and pharmaceutical fields. Its high reactivity, water solubility, and the facile post-polymerization modification of its corresponding polymer, poly(this compound) (PNVF), into polyvinylamine (PVAm), make it a valuable precursor for creating sophisticated polymer architectures. This technical guide provides an in-depth overview of the core uses of NVF in polymer chemistry, focusing on its polymerization, the properties of PNVF, and its conversion to the highly functional PVAm.

This compound: A Monomer with Unique Characteristics

This compound is a water-soluble vinyl monomer that possesses an amide functionality.[1] This structure imparts favorable properties such as low toxicity compared to analogous monomers like acrylamide.[2] NVF can be readily polymerized through various techniques to yield poly(this compound) (PNVF), a non-ionic, water-soluble polymer.[3]

Polymerization of this compound

The polymerization of NVF can be achieved through several methods, with free-radical polymerization being the most common.[4] Advanced techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have also been successfully employed to synthesize well-defined PNVF architectures.[5]

Free-Radical Polymerization

Free-radical polymerization of NVF is a robust method to produce high molecular weight PNVF.[3] The reaction is typically initiated by thermal or photochemical decomposition of an initiator.

Table 1: Typical Conditions for Free-Radical Polymerization of this compound

| Parameter | Condition | Reference |

| Monomer | This compound (NVF) | [4] |

| Initiator | 2,2'-Azobisisobutyronitrile (AIBN) or 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (AIBA) | [4] |

| Solvent | Bulk or aqueous solution | [6] |

| Temperature | 50-70 °C | [6] |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | [7] |

Controlled Radical Polymerization: RAFT

RAFT polymerization allows for the synthesis of PNVF with predetermined molecular weights and low dispersities (<1.4).[8] This control is crucial for applications requiring well-defined polymer chains, such as in drug delivery systems. Xanthate-mediated RAFT polymerization has been shown to be effective for NVF.[8]

Experimental Protocol: Free-Radical Polymerization of this compound

Materials:

-

This compound (NVF) monomer, distilled under vacuum[4]

-

2,2'-Azobisisobutyronitrile (AIBN), recrystallized[4]

-

Anhydrous solvent (e.g., water, DMSO)

-

Reaction vessel (e.g., Schlenk flask)

-

Inert gas supply (Nitrogen or Argon)

-

Magnetic stirrer and heating plate/oil bath

-

Precipitation solvent (e.g., methanol)

Procedure:

-

Monomer and Initiator Preparation: In a reaction vessel, dissolve the desired amount of NVF monomer in the chosen solvent. Add the AIBN initiator. The concentration of the initiator will influence the final molecular weight of the polymer.

-

Degassing: To remove dissolved oxygen, which can inhibit polymerization, subject the reaction mixture to three freeze-pump-thaw cycles.[7]

-

Polymerization: Under an inert atmosphere, place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 60°C) and stir.[7] The viscosity of the solution will increase as the polymerization proceeds.

-

Termination and Purification: After the desired reaction time, terminate the polymerization by rapidly cooling the vessel in an ice bath. Dissolve the resulting polymer in a suitable solvent (e.g., water) and precipitate it into a non-solvent like methanol (B129727) to purify it from unreacted monomer and initiator residues.[4]

-

Drying: Dry the purified PNVF polymer under vacuum to a constant weight.

Poly(this compound) (PNVF): Properties and Applications

PNVF is a hydrophilic and biocompatible polymer.[1] Its properties can be tuned by controlling its molecular weight and architecture. PNVF-based hydrogels, for instance, exhibit high water content and are more hydrophilic than polyacrylamide gels.[4]

Table 2: Physical Properties of Poly(this compound) Hydrogels

| Property | Value/Observation | Reference |

| Equilibrium Water Content (%EWC) | Can be extremely high, e.g., 94.57% for homopolymer hydrogels. | [9] |

| Hydrophilicity | More hydrophilic than polyacrylamide (PAAm) gels. | [4] |

| Mechanical Properties | Shear moduli scale with polymer volume fraction, similar to PAAm gels. | [10] |

| Biocompatibility | Generally considered biocompatible. | [1] |

The applications of PNVF are diverse and include:

-

Drug Delivery: PNVF hydrogels can be used for the controlled release of therapeutic agents.[1]

-

Adhesives and Coatings: Its film-forming ability and adhesion properties are utilized in these sectors.

-

Papermaking: PNVF and its derivatives are used as paper strength additives.

Hydrolysis of PNVF to Polyvinylamine (PVAm)

The most significant feature of PNVF is its role as a precursor to polyvinylamine (PVAm), a cationic polyelectrolyte with a high density of primary amine groups.[11] This transformation is typically achieved through acidic or basic hydrolysis.

Acidic and Basic Hydrolysis Mechanisms

Acidic hydrolysis involves the protonation of the formamide (B127407) group, making it susceptible to nucleophilic attack by water.[12] However, the resulting protonated amine groups can cause electrostatic repulsion, limiting the degree of hydrolysis.[11]

Basic hydrolysis, typically carried out with sodium hydroxide (B78521), proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon.[13] This method generally achieves higher degrees of hydrolysis as the resulting primary amine is in its free base form.[13]

Experimental Protocol: Basic Hydrolysis of Poly(this compound)

Materials:

-

Poly(this compound) (PNVF)

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Deionized water

-

Reaction vessel with a condenser

-

Heating and stirring apparatus

Procedure:

-

Dissolution: Prepare a solution of PNVF in NaOH solution (e.g., 10% w/v).[14]

-

Reaction: Heat the reaction mixture to a specific temperature (e.g., 80°C) with continuous stirring for a set duration (e.g., 4 hours) to facilitate hydrolysis.[14] The reaction time can be adjusted to control the degree of hydrolysis.

-

Cooling and Storage: After the reaction, cool the resulting polyvinylamine (PVAm) solution. It can be stored at room temperature.[14] The by-product, sodium formate, may remain in the solution.[14]

-

Purification (Optional): If a salt-free product is required, the PVAm solution can be purified by dialysis against deionized water.

Copolymerization of this compound

NVF can be copolymerized with a variety of other monomers to tailor the properties of the resulting polymers for specific applications. The reactivity ratios (r1 and r2) indicate the preference of a growing polymer chain to add a monomer of the same or different type.

Table 3: Reactivity Ratios for Copolymerization of this compound (M1)

| Comonomer (M2) | r1 (NVF) | r2 | Reference |

| Acrylamide (AM) | 0.046 | 0.51 | [15] |

| Sodium Acrylate | 0.22 | 0.52 | [15] |

| n-Butyl Acrylate (BA) | 0.071 | 0.55 | [15] |

Applications in Drug Development and Beyond

The unique properties of PNVF and, more importantly, PVAm, make them highly valuable in the pharmaceutical and biomedical fields.

-

Drug and Gene Delivery: The cationic nature of PVAm allows it to form complexes with anionic drugs and nucleic acids (DNA, siRNA), making it a promising non-viral vector for gene therapy.[11] PNVF-based nanogels have been developed for pH-sensitive protein delivery.[16]

-

Tissue Engineering: The biocompatibility and hydrophilicity of PNVF make it suitable for the fabrication of scaffolds that can support cell growth.[1]

-

Biocompatible Coatings: PNVF can be used to create biocompatible coatings for medical devices.[1]

-

Other Industrial Applications: Beyond the biomedical field, NVF-derived polymers are used in water treatment, as flocculants, and in the formulation of high-performance adhesives and coatings.

Conclusion

This compound is a cornerstone monomer in modern polymer chemistry, offering a straightforward route to the synthesis of the functional and versatile polymers, poly(this compound) and polyvinylamine. The ability to precisely control the polymerization of NVF and the subsequent hydrolysis of PNVF opens up a vast design space for materials with tailored properties. For researchers and professionals in drug development and materials science, a thorough understanding of the chemistry of this compound is essential for harnessing its full potential in creating innovative solutions for a multitude of applications.

References

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. csl.isc.irk.ru [csl.isc.irk.ru]

- 5. RAFT polymerisation of this compound and the corresponding double hydrophilic block copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Homo- and Copolymer Hydrogels Based on this compound: An Investigation of the Impact of Water Structure on Controlled Release - PMC [pmc.ncbi.nlm.nih.gov]

- 10. profiles.wustl.edu [profiles.wustl.edu]

- 11. repository.bilkent.edu.tr [repository.bilkent.edu.tr]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

N-Vinylformamide: A Comprehensive Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of N-Vinylformamide (NVF), a versatile monomer with significant applications in polymer science, materials research, and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, polymerization, and applications, with a focus on its role in creating novel functional polymers.

Core Properties of this compound

This compound (NVF) is a water-soluble monomer that serves as a critical building block for the synthesis of poly(this compound) (PNVF), a non-ionic, water-soluble polymer.[1][2] The primary significance of PNVF lies in its role as a stable precursor to polyvinylamine (PVAm), a cationic polyelectrolyte with a high density of primary amine groups.[1][3] The direct polymerization of the vinylamine (B613835) monomer is impractical due to its instability, making the polymerization of NVF followed by hydrolysis the most effective route to produce PVAm.[1][3]

Below is a summary of the key quantitative data for this compound:

| Property | Value |

| CAS Number | 13162-05-5 |

| Molecular Formula | C₃H₅NO |

| Molecular Weight | 71.08 g/mol |

| Density | 1.014 g/mL at 25 °C[4] |

| Boiling Point | 210 °C[4] |

| Melting Point | -16 °C[4] |

| Refractive Index | n20/D 1.494 |

| Vapor Pressure | ~0.1 mmHg at 25 °C |

| Flash Point | 102 °C[4] |

Synthesis of this compound

Several methods for the industrial synthesis of this compound have been developed. A common approach involves the reaction of acetaldehyde (B116499) with formamide (B127407). One patented process describes mixing acetaldehyde, formamide, and a source of anhydride (B1165640) in a single reaction vessel to produce NVF.[5][6] Another method involves a two-step process where hydroxyethyl (B10761427) formamide is first formed and then reacted with a cyclic anhydride to form an ester, which is subsequently dissociated through heat to yield this compound.[6][7][8]

A historically significant commercial method, developed by BASF, utilizes the reaction of acetaldehyde with the highly toxic hydrogen cyanide, followed by formamide, to produce an intermediate, N-(1-cyanoethyl)formamide.[3] This intermediate is then thermally "cracked" to yield this compound and regenerate the hydrogen cyanide for recycling.[3]

Polymerization of this compound

Poly(this compound) (PNVF) is synthesized through the polymerization of the NVF monomer. Free-radical polymerization is a common and versatile method for this purpose and can be performed using techniques such as solution, precipitation, and emulsion polymerization.[2]

Experimental Protocol: Aqueous Solution Polymerization

This protocol describes the synthesis of PNVF in an aqueous solution using a water-soluble azo initiator.[1]

Materials:

-

This compound (NVF) monomer

-

2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (AIBA) or other suitable water-soluble initiator

-

Deionized water

-

Nitrogen gas

Equipment:

-

Reaction vessel with a mechanical stirrer, condenser, and nitrogen inlet

-

Heating mantle

Procedure:

-

An aqueous solution of the NVF monomer is prepared in the reaction vessel.

-

The solution is purged with nitrogen for a sufficient time to remove dissolved oxygen, which can inhibit the polymerization reaction.

-

The water-soluble initiator (e.g., AIBA) is added to the reaction mixture.

-

The reaction vessel is heated to the desired temperature to initiate polymerization.

-

The polymerization is allowed to proceed under an inert atmosphere with continuous stirring. The progress of the reaction can be monitored by the increase in the viscosity of the solution.[1]

-

After the reaction is complete, the polymer can be isolated, for example, by precipitation in a non-solvent like methanol (B129727) or acetone.[2]

Applications in Research and Drug Development

The low toxicity and biocompatibility of PNVF and its derivatives make them promising candidates for various biomedical and pharmaceutical applications.[1]

-

Drug Delivery Systems: PNVF-based hydrogels can be used for controlled drug delivery. The hydrolysis of PNVF to the cationic polymer PVAm allows for the creation of pH-responsive hydrogels, which are particularly suitable for controlled drug release applications.[9] NVF can also be copolymerized with other monomers to fine-tune the mechanical properties and water content of hydrogels for specific drug release profiles.[9][10]

-

Tissue Engineering and Biocompatible Coatings: PNVF is used to fabricate biocompatible coatings for medical devices. Its properties make it a suitable material for applications in tissue engineering.

-

Gene Delivery: The cationic nature of polyvinylamine, derived from PNVF, makes it a candidate for gene delivery systems.

-

Biomedical Applications as a Drag-Reducing Polymer: High molecular weight PNVF has been shown to act as a drag-reducing polymer in turbulent flow.[11] Studies have indicated its potential for intravenous injection at nanomolar concentrations to increase blood flow and tissue oxygenation, with acceptable biocompatibility and hemodynamic effectiveness.[11]

Biological Systems and Signaling Pathways

Currently, there is limited evidence to suggest that this compound itself is directly involved in specific biological signaling pathways. Its significance in biological systems stems from its use as a monomer to create biocompatible polymers like PNVF and its derivatives, which are then used in biomedical applications. The low toxicity of PNVF is a key attribute for these applications.[11]

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye damage.[12][13] It may also cause skin and respiratory irritation.[12][14] It is essential to handle this chemical with appropriate personal protective equipment, including safety goggles and gloves, in a well-ventilated area.[4][14] All chemical reagents should be handled by trained individuals who are familiar with their potential hazards.[14]

This technical guide provides a summary of the current knowledge on this compound. Researchers are encouraged to consult the cited literature for more detailed information.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. US7026511B2 - Synthesis of this compound - Google Patents [patents.google.com]

- 6. patents.justia.com [patents.justia.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. WO2004020395A1 - Synthesis of n-vinyl formamide - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. Homo- and Copolymer Hydrogels Based on this compound: An Investigation of the Impact of Water Structure on Controlled Release - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Poly(this compound)-A drag-reducing polymer for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | C3H5NO | CID 83191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound | 13162-05-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 14. cloudfront.zoro.com [cloudfront.zoro.com]

N-Vinylformamide: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

N-Vinylformamide (NVF) is a water-soluble monomer utilized in the synthesis of specialty polymers with applications in drug delivery systems, tissue engineering, and more.[1] While a valuable building block, its handling requires strict adherence to safety protocols due to its potential health hazards. This in-depth guide provides comprehensive safety and handling information for laboratory personnel.

Hazard Identification and Classification

This compound is classified as a harmful and irritating substance.[2] It is crucial to understand its specific hazards to ensure safe handling.

GHS Hazard Statements:

Signal Word: Danger[1][3][5][7]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe storage and handling.

| Property | Value | References |

| Molecular Formula | C3H5NO | [2][3][6][8][9] |

| Molecular Weight | 71.08 g/mol | [2][3][6][8] |

| Appearance | Clear, light yellow to greenish-yellow liquid | [2][3] |

| Boiling Point | 210 °C (lit.) | [1][3][9][10][11] |

| Melting Point | -16 °C (lit.) | [1][2][3][9][10][11] |

| Density | 1.014 g/mL at 25 °C (lit.) | [1][3][9][10][11] |

| Flash Point | 102 °C / 215.6 °F | [1][3] |

| Vapor Pressure | ~0.1 mmHg at 25 °C | [1][12] |

| Solubility | Soluble in water | [2] |

| Refractive Index | n20/D 1.494 (lit.) | [1][9][10][11] |

Toxicological Information

Exposure to this compound can have acute and chronic health effects.

| Toxicity Type | Finding | References |

| Acute Oral Toxicity | Harmful if swallowed. Acute toxicity estimate Oral - 476.32 mg/kg (Calculation method). | [3] |

| Skin Corrosion/Irritation | Causes skin irritation. | [3][7] |

| Serious Eye Damage/Irritation | Causes serious eye damage. | [3][4][5][7] |

| Respiratory Irritation | May cause respiratory irritation. | [3][8] |

| Carcinogenicity | Suspected of causing cancer. No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC. | [3][8][13] |

| Reproductive Toxicity | May damage fertility or the unborn child. | [4][5] |

Personal Protective Equipment (PPE) and Engineering Controls

Strict adherence to PPE and engineering controls is mandatory when handling this compound.

| Control | Specification | References |

| Engineering Controls | Work under a chemical fume hood. Provide exhaust ventilation or other engineering controls to keep airborne concentrations of vapors below their respective threshold limit value. Ensure that eyewash stations and safety showers are proximal to the work-station location. | [2][13][14][15] |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166, or splash goggles. A face shield may be required for splash hazards. | [2][8][14][16] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile gloves, 0.11 mm for incidental contact, 0.2 mm for full contact). A lab coat must be worn. | [2][8][14][16] |

| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use a type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridge. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). | [8][13] |

Handling and Storage Procedures

Proper handling and storage are critical to minimize risks.

Handling:

Storage:

-

Store under an inert gas as the material is hygroscopic.[8]

-

This compound is sensitive to air, light, and moisture and may polymerize on exposure to heat and light.[2][5]

-

Store away from incompatible materials such as oxidizing agents, acids, and strong bases.[2][5][17]

Experimental Protocols

General Handling in a Laboratory Setting

Objective: To provide a standard operating procedure for the safe handling of this compound in a research laboratory.

Materials:

-

This compound

-

Appropriate solvents and reagents

-

Calibrated glassware

-

Magnetic stirrer and stir bar

-

Chemical fume hood

-

Personal Protective Equipment (as specified in Section 4)

-

Spill kit

Procedure:

-

Preparation: Before starting any work, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don personal protective equipment: a lab coat, chemical-resistant gloves, and safety goggles.

-

Dispensing: Conduct all dispensing of this compound inside the fume hood. Use a calibrated pipette or syringe for accurate measurement. Avoid generating aerosols.

-

Reaction Setup: If using in a reaction, set up the apparatus within the fume hood. Ensure all joints are properly sealed. If the reaction is to be heated, use a heating mantle with a temperature controller.

-

Post-Reaction: After the procedure, quench any reactive materials as per the specific experimental protocol.

-

Decontamination: Wipe down the work area within the fume hood with an appropriate solvent to decontaminate surfaces.

-

Waste Disposal: Dispose of all contaminated materials, including empty containers, as hazardous waste in properly labeled containers.[17]

Purification by Fractional Vacuum Distillation

Caution: this compound is harmful and a suspected carcinogen and reproductive toxin. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.[18]

Objective: To purify crude this compound by removing polymeric impurities and other contaminants.

Materials:

-

Crude this compound

-

Fractional distillation apparatus suitable for vacuum operation

-

Magnetic stir bar or boiling chips

-

Vacuum pump with a cold trap

-

Heating mantle or oil bath

-

Stabilizer (e.g., 4-Hydroxy-TEMPO or BHT)

Procedure:

-

Pre-treatment:

-

Dissolve the crude this compound in approximately five times its weight of acetone.[18]

-

Stir the mixture to dissolve the monomer, which will cause polymeric impurities to precipitate.[18]

-

Filter the mixture to remove the precipitated solids.[18]

-

Remove the acetone from the filtrate under reduced pressure at room temperature.[18]

-

-

Distillation:

-

Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.[18]

-

Transfer the pre-treated crude this compound into the distillation flask and add a magnetic stir bar.[18]

-

Connect the apparatus to the vacuum pump with a cold trap.[18]

-

Gradually reduce the pressure.[18]

-

Begin stirring and gently heat the distillation flask.[18]

-

Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point of NVF is significantly lower under vacuum than its atmospheric boiling point of 210 °C.[18]

-

-

Post-Distillation:

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in case of exposure.

| Exposure Route | First Aid Procedure | References |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid. | [3][7][8] |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately. | [2][3][7][8] |

| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Obtain medical aid immediately. | [2][3][4][7][8] |

| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately. | [2][3][7][8] |

Spill Response

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

-

Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated.[17]

-

Containment: For small spills within a fume hood, use an appropriate spill kit with absorbent material. For larger spills, evacuate the lab, restrict access, and contact the institution's Environmental Health & Safety (EHS) department.[14][15][17]

-

Cleanup: Carefully cover the spill with an inert absorbent material. Once fully absorbed, use non-sparking tools to collect the material into a suitable, sealed container for hazardous waste.[2][17]

-

Decontamination: Clean the spill area with soap and water, and collect all cleaning materials for disposal as hazardous waste.[17]

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7][8][13] For a large fire, use water spray, fog, or foam; do not use a water jet.[2]

-

Specific Hazards: Combustion may produce toxic carbon oxides (CO, CO2) and nitrogen oxides (NO, NOx).[2][3][7][8][13] Vapors are heavier than air and may spread along floors.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[3][8][13]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company. Do not attempt to neutralize the chemical.[8][17]

-

Contaminated Materials: Dispose of any contaminated items, such as gloves, absorbent pads, and disposable labware, as hazardous waste in a sealed container.[17]

-

Empty Containers: Treat empty containers as hazardous waste as they will retain chemical residue.[17]

Visual Safety Guides

The following diagrams illustrate key safety workflows for handling this compound.

Caption: Workflow for donning appropriate Personal Protective Equipment.

Caption: Emergency response workflow for an this compound spill.

Caption: Logical diagram of materials incompatible with this compound.

References

- 1. N-乙烯基甲酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. cloudfront.zoro.com [cloudfront.zoro.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. This compound | 13162-05-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. This compound | C3H5NO | CID 83191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aksci.com [aksci.com]

- 8. capotchem.com [capotchem.com]

- 9. 13162-05-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. This compound | CAS#:13162-05-5 | Chemsrc [chemsrc.com]

- 11. This compound | 13162-05-5 [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. polymersource.ca [polymersource.ca]

- 14. uml.edu [uml.edu]

- 15. zaeralab.ucr.edu [zaeralab.ucr.edu]

- 16. hpc-standards.com [hpc-standards.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

Solubility of N-Vinylformamide in different organic solvents

An In-depth Technical Guide to the Solubility of N-Vinylformamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (NVF) is a versatile, polar, aprotic monomer that serves as a critical building block in the synthesis of water-soluble polymers and copolymers.[1] These polymers have found extensive applications in the biomedical and pharmaceutical fields, including drug delivery, tissue engineering, and coatings for medical devices.[1][2] A comprehensive understanding of the solubility of NVF in various organic solvents is paramount for its effective use in polymerization processes, formulation development, purification, and chemical synthesis. This guide provides a detailed overview of NVF's solubility, methods for its quantitative determination, and a workflow for solubility testing.

Core Principles of this compound Solubility

The solubility of this compound is primarily governed by the "like dissolves like" principle. As a polar molecule, NVF demonstrates good solubility in polar solvents and is less soluble in non-polar solvents.[1] Key factors influencing its dissolution include the solvent's polarity, hydrogen bonding capabilities, and dielectric constant.[1]

Solubility Data

The following table summarizes the available qualitative and limited quantitative solubility data for this compound in various organic solvents.

| Solvent Class | Solvent | CAS Number | Qualitative Solubility |

| Alcohols | Methanol | 67-56-1 | Soluble[1] |

| Ethanol | 64-17-5 | Soluble[1] | |

| Ketones | Acetone | 67-64-1 | Soluble[1] |

| Esters | Ethyl Acetate | 141-78-6 | Data not available |

| Ethers | Diethyl Ether | 60-29-7 | Soluble[1] |

| Tetrahydrofuran (THF) | 109-99-9 | Soluble[1] | |

| Aromatic Hydrocarbons | Toluene | 108-88-3 | Soluble[1] |

| Xylene | 1330-20-7 | Soluble[1] | |

| Chlorinated Hydrocarbons | Chloroform | 67-66-3 | Soluble[1] |

| Dichloromethane | 75-09-2 | Data not available | |

| Nitriles | Acetonitrile (B52724) | 75-05-8 | Soluble[1] |

| Amides | N,N-Dimethylformamide (DMF) | 68-12-2 | Miscible[1] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | 67-68-5 | Miscible[1] |

| Alkanes | n-Hexane | 110-54-3 | Poorly soluble[1] |

| n-Butane | 106-97-8 | Poorly soluble[1] |

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data for this compound, a standardized experimental protocol is crucial. The following methodologies are fundamental for determining the solubility of NVF in organic solvents.

Gravimetric Method

This is a straightforward and fundamental method for solubility determination.[1]

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed, temperature-controlled vessel.[1]

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved NVF is essential at the end of this period.[1]

-

Separation: Carefully separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by decantation or by filtration.[1]

-

Solvent Evaporation: Accurately weigh a portion of the clear, saturated solution.

-

Drying: Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a suitable temperature) until a constant weight of the dissolved NVF is obtained.

-

Calculation: The solubility is calculated as the mass of the dissolved NVF per volume or mass of the solvent.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for determining the concentration of NVF in a saturated solution with high accuracy.

Protocol:

-

Instrumentation and Column: Utilize an HPLC system equipped with a UV detector. A C18 reversed-phase column is appropriate for the analysis of NVF.[1]

-

Mobile Phase: A mixture of water and a suitable organic solvent, such as acetonitrile or methanol, can be used as the mobile phase. The exact composition may require optimization.[1]

-

Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.[1]

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of NVF.[1]

-

Saturated Solution Preparation: Prepare a saturated solution of NVF in the desired organic solvent as described in the gravimetric method (Steps 1 and 2).[1]

-

Sample Analysis: After equilibration, filter the saturated solution through a 0.45 µm syringe filter.[1] Dilute an accurately measured volume of the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.[1]

-

Quantification: Inject the diluted sample into the HPLC and determine the peak area.[1] Use the calibration curve to calculate the concentration of NVF in the diluted sample.[1]

-

Solubility Calculation: Calculate the solubility in the original saturated solution, taking into account the dilution factor.[1]

Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

Caption: General workflow for determining the solubility of this compound.

References

Spectroscopic Characterization of N-Vinylformamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of N-Vinylformamide (NVF), a versatile monomer with significant applications in the synthesis of functional polymers for the pharmaceutical and biomedical fields. This document outlines the fundamental spectroscopic data obtained from Fourier-Transform Infrared (FT-IR), Raman, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and data interpretation are provided to assist researchers in the comprehensive characterization of this compound.

Introduction to this compound (NVF)

This compound (NVF) is a water-soluble vinyl monomer that serves as a key building block for the production of poly(this compound) (PNVF). PNVF and its derivatives, such as polyvinylamine, are utilized in a wide range of applications, including drug delivery systems, hydrogels for tissue engineering, and as excipients in pharmaceutical formulations. The precise spectroscopic characterization of the NVF monomer is paramount for ensuring its purity and for monitoring polymerization reactions, which directly impacts the properties and performance of the resulting polymers.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of NVF in solution.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for the vinyl and formyl protons. Due to hindered rotation around the amide C-N bond, NVF exists as a mixture of cis and trans rotamers, which can lead to the observation of distinct sets of signals for each isomer. The major isomer is typically the trans form.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound (CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| trans Isomer | |||

| H-C=O (Formyl) | ~8.2 | s | - |

| H-N- | ~7.0 | br s | - |

| =CH-N | ~6.6 | dd | J_AX ≈ 15.5, J_BX ≈ 8.5 |

| =CH₂ (cis to N) | ~4.6 | d | J_AB ≈ 1.5, J_AX ≈ 15.5 |

| =CH₂ (trans to N) | ~4.3 | d | J_AB ≈ 1.5, J_BX ≈ 8.5 |

| cis Isomer | |||

| H-C=O (Formyl) | ~7.8 | s | - |

Note: Chemical shifts and coupling constants are approximate and can vary depending on the solvent and spectrometer frequency. 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets, and 'br s' denotes broad singlet.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon framework of the NVF molecule.

Table 2: ¹³C NMR Chemical Shifts for this compound (CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | ~163 |

| =CH-N | ~130 |

| =CH₂ | ~96 |

Note: Chemical shifts are approximate and referenced to the solvent signal.[1]

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides insights into the functional groups present in the NVF molecule.

FT-IR Spectroscopy Data

The FT-IR spectrum of neat liquid this compound shows characteristic absorption bands for the amide and vinyl functionalities.

Table 3: FT-IR Peak Assignments for this compound (Neat Liquid)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3280 | N-H Stretch | Amide |

| ~3040 | =C-H Stretch | Vinyl |

| ~1660 | C=O Stretch (Amide I) | Amide |

| ~1630 | C=C Stretch | Vinyl |

| ~1540 | N-H Bend (Amide II) | Amide |

| ~1400 | CH₂ Scissoring | Vinyl |

| ~980 | =C-H Bend (out-of-plane) | Vinyl |

| ~960 | =CH₂ Wag | Vinyl |

Raman Spectroscopy Data

Raman spectroscopy provides complementary information to FT-IR, particularly for the non-polar vinyl group vibrations.[2]

Table 4: Raman Peak Assignments for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3045 | =C-H Stretch | Vinyl |

| ~1635 | C=C Stretch | Vinyl |

| ~1405 | CH₂ Scissoring | Vinyl |

| ~1290 | =C-H in-plane bend | Vinyl |

Note: Raman data for this compound is less commonly reported in literature; these are expected characteristic shifts.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the NVF molecule, particularly the π → π* transition of the conjugated system formed by the vinyl group and the amide functionality.

Table 5: UV-Vis Absorption Data for this compound

| Solvent | λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| Methanol (B129727) | ~225 | Not widely reported |

Note: The λ_max can be influenced by the solvent used.

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are provided below.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Collect a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Process the Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.

¹³C NMR Acquisition:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a spectral width of 240 ppm, a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

-

Process the FID as described for the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0 ppm.

FT-IR Spectroscopy (Neat Liquid)

Attenuated Total Reflectance (ATR) Method:

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of neat this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Collect and average a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Transmission (Salt Plate) Method:

-

Place a drop of neat this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, spreading the liquid into a thin film.

-

Mount the salt plate assembly in the spectrometer's sample holder.

-

Acquire the spectrum as described for the ATR method, after recording a background spectrum of the empty beam path.

-

After the measurement, disassemble the salt plates and clean them immediately with a dry solvent (e.g., anhydrous acetone) to prevent damage.

Raman Spectroscopy

-

Place a small amount of this compound in a suitable container, such as a glass vial or NMR tube.

-

Position the sample in the Raman spectrometer's sample holder.

-

Focus the laser beam onto the sample.

-

Acquire the Raman spectrum using an appropriate laser wavelength (e.g., 785 nm) and power to avoid sample degradation.

-

Collect the spectrum over the desired Raman shift range (e.g., 200-3500 cm⁻¹).

-

Accumulate multiple scans to improve the signal-to-noise ratio.

UV-Vis Spectroscopy

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol). A typical concentration is in the range of 0.001-0.01 mg/mL.

-

Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to serve as the blank.

-

Fill the second cuvette with the this compound solution.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Replace the blank cuvette with the sample cuvette.

-

Scan the absorbance of the sample solution over the same wavelength range to obtain the UV-Vis absorption spectrum.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound and the relationships between the different spectroscopic techniques.

Caption: Workflow for the spectroscopic characterization of this compound.

References

N-Vinylformamide as a Precursor for Polyvinylamine Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyvinylamine (PVAm), a highly versatile cationic polyelectrolyte, holds significant promise in the biomedical and pharmaceutical fields due to its high density of primary amine groups.[1] These reactive moieties make it an ideal candidate for applications such as drug delivery, gene delivery, and surface modification of medical devices.[1][2] However, the direct polymerization of the vinylamine (B613835) monomer is impractical due to its inherent instability.[1][3] The most established and commercially viable route to PVAm is through the polymerization of N-Vinylformamide (NVF) to poly(this compound) (PNVF), followed by the hydrolysis of the formamide (B127407) group.[1] This technical guide provides a comprehensive overview of this synthetic pathway, detailing experimental protocols for the synthesis of PNVF via free-radical and controlled radical polymerization, and its subsequent hydrolysis to PVAm under acidic and basic conditions. Quantitative data is summarized for clear comparison, and key processes are visualized through diagrams to elucidate the reaction pathways and experimental workflows.

Synthesis of this compound (NVF)

The monomer this compound is a critical starting material for the synthesis of PVAm.[3] Historically, a common industrial method for NVF synthesis involved the reaction of acetaldehyde (B116499) with hydrogen cyanide and formamide.[3] However, due to the high toxicity of hydrogen cyanide, alternative, more sustainable methods have been developed. A notable advancement involves the reaction of hydroxyethyl (B10761427) formamide (HEF) with a cyclic anhydride (B1165640), such as succinic anhydride, maleic anhydride, or phthalic anhydride, to form an ester intermediate.[4] This ester is then thermally dissociated or "cracked" to yield NVF and a diacid byproduct.[4][5][6][7] Another approach involves the reaction of acetaldehyde, formamide, and a source of anhydride in a single reaction vessel.[5][6]

Polymerization of this compound to Poly(this compound) (PNVF)

The polymerization of NVF is a crucial step in producing the PNVF precursor. Both conventional free-radical polymerization and controlled radical polymerization techniques are employed to synthesize PNVF with varying degrees of control over the polymer architecture.

Free-Radical Polymerization

Free-radical polymerization is a robust and widely used method for synthesizing PNVF.[8][9] The reaction can be carried out in bulk or in solution, with aqueous solutions being common.[8][10] Water-soluble azo initiators, such as 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (AIBA), are frequently used.[10][11] The kinetics of the polymerization are influenced by monomer concentration and the choice of initiator.[4]

Materials:

-

This compound (NVF) monomer[10]

-

2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AIBA) or other suitable water-soluble initiator[10]

-

Deionized water[8]

-

Nitrogen or Argon gas[12]

-

Acetone (B3395972) (for precipitation)[11]

Procedure:

-

In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve the desired amount of NVF monomer in deionized water.

-

Add the water-soluble initiator (e.g., AIBA) to the solution.

-

Deoxygenate the solution by bubbling nitrogen or argon gas through it for a sufficient period.

-

Heat the reaction mixture to the desired temperature (e.g., 50-70°C) to initiate polymerization.[8]

-

Maintain the reaction at this temperature with continuous stirring for the desired duration.

-

After polymerization, cool the reaction mixture to room temperature.

-

Precipitate the PNVF by adding the polymer solution to a non-solvent like acetone.

-

Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Controlled Radical Polymerization: RAFT

For applications requiring well-defined polymers with controlled molecular weights and narrow molecular weight distributions, controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are employed.[12] RAFT polymerization of NVF allows for the synthesis of PNVF with a polydispersity index (Đ) typically below 1.4.[12] This method utilizes a chain transfer agent (CTA), often a xanthate for less-activated monomers like NVF.[12]

Materials:

-

This compound (NVF) monomer[12]

-

Xanthate RAFT agent[12]

-

V-70 (2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)) or other suitable initiator[12]

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)[12]

-

Liquid nitrogen[12]

-

Inert gas (Nitrogen or Argon)[12]

-

Diethyl ether or acetone (for precipitation)[12]

Procedure:

-

In a Schlenk flask, combine the xanthate RAFT agent and NVF monomer.[12]

-

Add anhydrous DMSO and stir until all components are dissolved.[12]

-

In a separate vial, dissolve the V-70 initiator in a small amount of DMSO and add it to the reaction mixture.[12]

-

Degas the mixture using three freeze-pump-thaw cycles.[12]

-

After the final thaw, backfill the flask with an inert gas and place it in a preheated oil bath at 35°C.[12]

-

Stir the reaction for the desired time (e.g., approximately 8 hours for ~97% conversion).[12]

-

Precipitate the polymer by adding the reaction mixture to a large volume of cold, stirring diethyl ether or acetone.[12]

-

Collect the polymer by filtration, wash with fresh cold solvent, and dry under vacuum.[12]

Hydrolysis of Poly(this compound) to Polyvinylamine (PVAm)

The conversion of PNVF to PVAm is achieved through the hydrolysis of the formamide side groups. This can be accomplished under either acidic or basic conditions, with each method offering distinct advantages and disadvantages.[1] The degree of hydrolysis is a critical parameter that dictates the charge density and physicochemical properties of the resulting PVAm.[1]

Acidic Hydrolysis

Acidic hydrolysis of PNVF, typically using a strong acid like hydrochloric acid (HCl), results in the formation of the polyvinylammonium salt.[1] This method is characterized by a limited degree of conversion due to electrostatic repulsion among the cationic amine groups that are generated along the polymer chain.[13]

Materials:

-

Poly(this compound) (PNVF)[13]

-

Deionized water[13]

-

Strong acid (e.g., Hydrochloric acid, HCl)[13]

-

Acetone (for precipitation, optional)[13]

Procedure:

-

Dissolve PNVF in deionized water to the desired concentration (e.g., 5-10 wt%).[13]

-

Add the strong acid to the PNVF solution. The molar ratio of acid to amide groups is a critical parameter.[13]

-

Heat the reaction mixture to a specified temperature (e.g., 60-80°C) and maintain it for a defined period (e.g., 4-24 hours) with continuous stirring.[13]

-

The resulting polyvinylamine hydrochloride solution can be purified by dialysis against deionized water to remove excess acid and other small molecules.[13]

-

The purified polymer can be isolated by freeze-drying or precipitation in a non-solvent like acetone.[13]

Basic Hydrolysis

Basic hydrolysis, commonly employing sodium hydroxide (B78521) (NaOH), is the more prevalent method as it can lead to nearly complete conversion of the formamide groups to primary amines.[1][13] This method avoids the issue of electrostatic repulsion as the resulting primary amine groups are in their free base form.[1]

Materials:

Procedure:

-

Prepare a solution of PNVF in a NaOH solution (e.g., 10% PNVF in 2 M NaOH).[11]

-

Heat the reaction mixture to a specified temperature (e.g., 80°C) with continuous stirring.[11]

-

Maintain the reaction for a defined period (e.g., 4-12 hours) to achieve the desired degree of hydrolysis.[11][13]

-

The resulting PVAm solution can be purified by dialysis against deionized water to remove excess base and sodium formate.[13]

-

The purified PVAm can be obtained as a solid by freeze-drying the aqueous solution.[13]

Characterization

The degree of hydrolysis is a critical parameter and can be determined using several analytical techniques:

-

¹H NMR Spectroscopy: By comparing the integral of the remaining formyl proton signal (around 8.0 ppm) with the signals of the polymer backbone protons, the degree of hydrolysis can be calculated.[13][14]

-

FTIR Spectroscopy: This technique involves monitoring the disappearance of the amide I band (around 1650 cm⁻¹) and the appearance of amine-related bands.[13]

-

Potentiometric Titration: This method quantifies the number of amine groups by neutralizing them with a standard acid solution.[14]

Data Presentation

The following tables summarize key quantitative data for the polymerization and hydrolysis processes.

Table 1: Free-Radical Polymerization of NVF in Aqueous Solution

| Parameter | Value/Range | Effect | Reference(s) |

|---|---|---|---|

| Monomer Concentration | 10-100 wt% | Affects polymerization rate and molecular weight | [8] |

| Initiator (AIBA) Conc. | 1.47 - 2.94 x 10⁻³ mol/l | Influences polymerization rate and molecular weight | [8] |

| Temperature | 50 - 70 °C | Higher temperature increases reaction rate | [8] |

| Final Conversion | Up to ~100% | Increases with increasing temperature and dilution |[8] |

Table 2: RAFT Polymerization of NVF

| Parameter | Value/Range | Effect on Polymer | Reference(s) |

|---|---|---|---|

| Monomer/RAFT Agent Ratio | Varies | Controls molecular weight | [12] |

| Temperature | 35 °C | Affects polymerization rate | [12] |

| Reaction Time | ~8 hours | Affects monomer conversion | [12] |

| Polydispersity Index (Đ) | < 1.4 | Indicates controlled polymerization |[12][15] |

Table 3: Acidic Hydrolysis of PNVF

| Parameter | Value/Range | Effect on Hydrolysis | Reference(s) |

|---|---|---|---|

| Acid | HCl | Provides H+ for catalysis | [1][13] |

| Acid/Amide Molar Ratio | < 1 | Limited conversion due to repulsion | [13] |

| Temperature | 60 - 80 °C | Higher temperature increases reaction rate | [13] |

| Reaction Time | 4 - 24 hours | Affects degree of hydrolysis | [13] |

| Maximum Conversion | Limited | Due to electrostatic repulsion |[11][13] |

Table 4: Basic Hydrolysis of PNVF

| Parameter | Value/Range | Effect on Hydrolysis | Reference(s) |

|---|---|---|---|

| Base | NaOH | Provides OH- for nucleophilic attack | [1][13] |

| Base/Amide Molar Ratio | > 1 | Complete conversion is achievable | [13] |

| Temperature | 60 - 80 °C | Higher temperature significantly increases reaction rate | [13] |

| Reaction Time | 4 - 12 hours | Almost complete conversion can be achieved in 12 hours | [13][16] |

| Maximum Conversion | ~100% | High conversion rates are possible |[11][13] |

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the synthesis of PVAm from NVF.

Caption: Overall workflow for the synthesis of PVAm from NVF.

Caption: Comparative experimental workflows for acidic and basic hydrolysis of PNVF.

Caption: Logical relationship from NVF monomer to drug development applications.

Applications in Drug Development

The high cationic charge density and reactive primary amine groups of PVAm make it a versatile platform for various drug delivery applications.[2] It can electrostatically complex with negatively charged molecules like siRNA to form nanoparticles that protect the nucleic acid from degradation and facilitate cellular uptake.[2][17] Additionally, the primary amine groups on PVAm can be crosslinked to form hydrogels, which can encapsulate therapeutic agents and release them in a controlled manner.[2] The ability to tune the degree of hydrolysis and thus the charge density of PVAm allows for the fine-tuning of its properties for specific drug delivery systems.[1]

Conclusion

The synthesis of polyvinylamine through the polymerization of this compound and subsequent hydrolysis of poly(this compound) is a well-established and versatile method. By carefully controlling the polymerization and hydrolysis conditions, researchers can tailor the properties of PVAm to suit a wide range of applications in drug development and beyond. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis and characterization of PVAm, empowering researchers to explore its full potential in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 13162-05-5 | Benchchem [benchchem.com]

- 5. US7026511B2 - Synthesis of this compound - Google Patents [patents.google.com]

- 6. patents.justia.com [patents.justia.com]